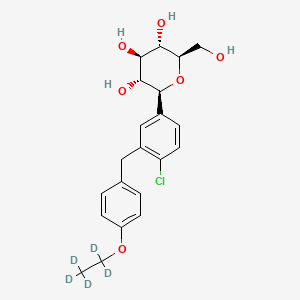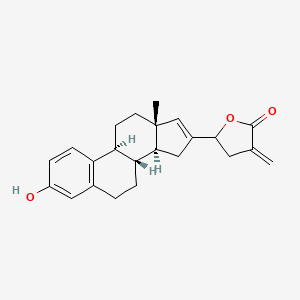
Dapagliflozin-d5
Descripción general
Descripción
Dapagliflozina-d5 es una forma deuterada de dapagliflozina, un inhibidor del cotransportador de sodio-glucosa 2 (SGLT2) utilizado principalmente en el tratamiento de la diabetes mellitus tipo 2. La versión deuterada se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la dapagliflozina, ya que la presencia de deuterio puede afectar la estabilidad y la tasa metabólica del compuesto.
Aplicaciones Científicas De Investigación
Dapagliflozina-d5 se utiliza ampliamente en la investigación científica para diversas aplicaciones, incluyendo:
Estudios Farmacocinéticos: El compuesto deuterado se utiliza para estudiar la absorción, distribución, metabolismo y excreción (ADME) de dapagliflozina en el cuerpo.
Análisis de Vías Metabólicas: Los investigadores utilizan dapagliflozina-d5 para investigar las vías metabólicas e identificar los metabolitos formados in vivo.
Estudios de Interacción con Fármacos: El compuesto se utiliza para estudiar posibles interacciones fármaco-fármaco y los efectos de la administración conjunta con otros medicamentos.
Investigación Biológica: Dapagliflozina-d5 se utiliza en la investigación biológica para estudiar sus efectos en diversas vías biológicas y sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
Dapagliflozina-d5, al igual que dapagliflozina, inhibe el cotransportador de sodio-glucosa 2 (SGLT2) ubicado en los túbulos proximales de los riñones. Al inhibir SGLT2, dapagliflozina-d5 reduce la reabsorción de glucosa de los túbulos renales, lo que lleva a una mayor excreción de glucosa urinaria. Esto da como resultado una mejoría en el control glucémico en pacientes con diabetes mellitus tipo 2 . Además, se ha demostrado que dapagliflozina-d5 tiene efectos beneficiosos sobre los resultados cardiovasculares y renales .
Análisis Bioquímico
Biochemical Properties
Dapagliflozin-d5, like its parent compound Dapagliflozin, is believed to interact with the SGLT2 enzyme . This enzyme is predominantly expressed in the proximal tubule of the nephron in the kidneys . By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . This leads to improved glycemic control in patients with type 2 diabetes mellitus .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly decreases HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes . It also influences cell function by affecting glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the SGLT2 enzyme, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes over a period of 12 weeks .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It interacts with the SGLT2 enzyme to inhibit glucose reabsorption and promote urinary glucose excretion .
Transport and Distribution
This compound, like Dapagliflozin, is orally administered and is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution .
Subcellular Localization
The specific subcellular localization of this compound is not currently available. Its parent compound, Dapagliflozin, is known to interact with the SGLT2 enzyme, which is predominantly expressed in the proximal tubule of the nephron in the kidneys .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de dapagliflozina-d5 implica la incorporación de átomos de deuterio en la molécula de dapagliflozina. Esto se puede lograr a través de varias rutas sintéticas, incluyendo:
Reacciones de Intercambio de Deuterio: Este método implica el reemplazo de átomos de hidrógeno por deuterio en presencia de un agente deuterante.
Reactivos Deuterados: El uso de materiales de partida o reactivos deuterados en la síntesis de dapagliflozina puede resultar en la incorporación de átomos de deuterio en posiciones específicas de la molécula.
Métodos de Producción Industrial
La producción industrial de dapagliflozina-d5 generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Hidrogenación Catalítica: Uso de gas deuterio en presencia de un catalizador para reemplazar los átomos de hidrógeno por deuterio.
Solventes Deuterados: Empleo de solventes deuterados en la mezcla de reacción para facilitar la incorporación de átomos de deuterio.
Análisis De Reacciones Químicas
Tipos de Reacciones
Dapagliflozina-d5 experimenta diversas reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción pueden conducir a la formación de metabolitos reducidos.
Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes Reductores: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan en reacciones de reducción.
Catalizadores: Los catalizadores como el paladio sobre carbono (Pd/C) se utilizan en reacciones de hidrogenación.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de dapagliflozina, como la dapagliflozina hidroxibencílica, la oxo dapagliflozina y la desetílidapagliflozina .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad de Dapagliflozina-d5
Dapagliflozina-d5 es única debido a la presencia de átomos de deuterio, que pueden mejorar la estabilidad metabólica del compuesto y proporcionar información valiosa sobre la farmacocinética y las vías metabólicas de la dapagliflozina. Esto la convierte en una herramienta valiosa en la investigación científica para estudiar los efectos e interacciones de la dapagliflozina en el cuerpo.
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204219-80-6 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)




![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
